4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine
Overview
Description
“4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine” is a chemical compound with the linear formula C10H11ClN2O5S1. It has a molecular weight of 306.72712.
Synthesis Analysis
Unfortunately, specific synthesis information for “4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine” is not readily available3. However, it’s worth noting that similar compounds have been synthesized through consecutive reactions4.
Molecular Structure Analysis
The molecular structure of “4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine” is represented by the formula C10H11ClN2O5S56. The exact mass is 306.008006.
Chemical Reactions Analysis
Specific chemical reactions involving “4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine” are not readily available in the literature7.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine” are as follows: It has a molecular weight of 306.723006. The exact mass is 306.008006. The LogP value is 2.811006.
Scientific Research Applications
Antimicrobial Activity
4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine is explored for its antimicrobial properties. Research by Janakiramudu et al. (2017) synthesized new sulfonamides and carbamates using a precursor related to this compound, revealing potent antimicrobial activity against both bacteria and fungi. Their study also conducted molecular docking studies to predict affinity and orientation at the active enzyme site, indicating significant biological potential of such compounds (Janakiramudu et al., 2017).
Antibiotic Activity Modulation
Another study focused on the modulating activity of 4-(Phenylsulfonyl) morpholine, a compoundbelonging to the same class, against multidrug-resistant strains of various bacteria and fungi. Oliveira et al. (2015) demonstrated its ability to enhance the effectiveness of other antibiotics, particularly against Pseudomonas aeruginosa, highlighting its potential as a supportive agent in antibiotic therapies (Oliveira et al., 2015).
Application in Chemical Synthesis
The compound's utility extends to chemical synthesis processes. Ye et al. (2016) developed a new sulfoxide, closely related to 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine, demonstrating its effectiveness in promoting the Swern oxidation of alcohols under mild conditions. This synthesis process offers an improved yield and potential for recycling by-products, showcasing the compound's versatility in organic synthesis (Ye et al., 2016).
Pharmacological Potential
Rao et al. (2014) synthesized novel sulphur-containing triazole derivatives, including a derivative of morpholine, showcasing good antibacterial and antifungal activities. Their in silico studies indicated excellent drug-like characteristics, suggesting the potential of morpholine derivatives in pharmacological applications (Rao et al., 2014).
Safety And Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed6. In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes6.
Future Directions
As of now, there is no specific information available on the future directions of “4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine”. However, it’s worth noting that similar compounds have been used as intermediates in the synthesis of pharmaceuticals4.
properties
IUPAC Name |
4-(2-chloro-5-nitrophenyl)sulfonylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O5S/c11-9-2-1-8(13(14)15)7-10(9)19(16,17)12-3-5-18-6-4-12/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUSSXQFEXYNEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395069 | |
Record name | 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine | |
CAS RN |
40833-68-9 | |
Record name | 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.